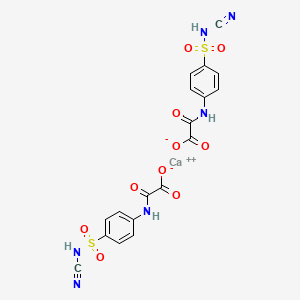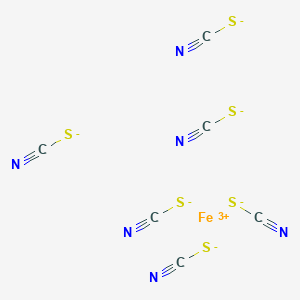
Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C3H24N5O9P3 and a molecular weight of 367.17 g/mol. It is known for its unique structure, which includes three phosphonate groups attached to a nitrilotris(methylene) backbone. This compound is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)triphosphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Nitrilotris(methylene)triphosphonic acid+4NH4OH→Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate+2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, which is essential for its use in various applications.
化学反応の分析
Types of Reactions
Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The phosphonate groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphonates, while reduction may produce lower oxidation state phosphonates.
科学的研究の応用
Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and a stabilizer for various chemical reactions.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in industrial processes, including water treatment and as a corrosion inhibitor.
作用機序
The mechanism of action of tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions and stabilize various chemical species. The compound interacts with molecular targets through its phosphonate groups, which can form strong bonds with metal ions and other reactive species. This interaction helps in stabilizing the chemical environment and preventing unwanted reactions.
類似化合物との比較
Similar Compounds
Some compounds similar to tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate include:
- Hexaammonium (nitrilotris(methylene))trisphosphonate
- Tetrasodium dihydrogen (nitrilotris(methylene))trisphosphonate
- Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate
- Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate
Uniqueness
This compound is unique due to its specific ammonium salt form, which provides distinct solubility and reactivity properties compared to its sodium or potassium counterparts. This uniqueness makes it particularly useful in applications where specific solubility and reactivity characteristics are required.
特性
CAS番号 |
94021-27-9 |
|---|---|
分子式 |
C3H24N5O9P3 |
分子量 |
367.17 g/mol |
IUPAC名 |
tetraazanium;[bis(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.4H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);4*1H3 |
InChIキー |
DYAGPABPDGVONC-UHFFFAOYSA-N |
正規SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[NH4+].[NH4+].[NH4+].[NH4+] |
関連するCAS |
6419-19-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















